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Compound of Interest

Compound Name: 2-Fluorophenol

Cat. No.: B130384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluorophenol is a key building block in the synthesis of various pharmaceuticals and

agrochemicals. Its structural elucidation is crucial for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous identification and characterization of such molecules. This application note

provides a detailed guide to the interpretation of the 1H and 13C NMR spectra of 2-
Fluorophenol, including experimental protocols and data analysis workflows.

Data Presentation
The following tables summarize the quantitative 1H and 13C NMR data for 2-Fluorophenol.
Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz

(Hz).

Table 1: 1H NMR Spectral Data for 2-Fluorophenol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b130384?utm_src=pdf-interest
https://www.benchchem.com/product/b130384?utm_src=pdf-body
https://www.benchchem.com/product/b130384?utm_src=pdf-body
https://www.benchchem.com/product/b130384?utm_src=pdf-body
https://www.benchchem.com/product/b130384?utm_src=pdf-body
https://www.benchchem.com/product/b130384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

H3 7.02-7.11 m -

H4 7.02-7.11 m -

H5 7.02-7.11 m -

H6 6.85-6.89 m -

OH 5.88 s -

Note: The aromatic protons (H3, H4, H5, and H6) appear as a complex multiplet due to intricate

spin-spin coupling. The chemical shift of the hydroxyl proton is solvent and concentration-

dependent.

Table 2: 13C NMR Spectral Data for 2-Fluorophenol

Carbon
Chemical Shift (δ)
ppm

Multiplicity (due to
C-F coupling)

Coupling Constant
(J_CF) Hz

C1 143.55 d J₁CF ≈ 240-250

C2 152.19 d J₂CF ≈ 20-25

C3 115.70 d J₃CF ≈ 8-10

C4 124.89 d J₄CF ≈ 3-5

C5 120.94 s < 1

C6 117.47 d J₃CF ≈ 8-10

Note: The carbon directly attached to fluorine (C1) exhibits a large one-bond coupling constant

(¹JCF). The other carbons in the aromatic ring show smaller two-, three-, and four-bond

couplings (ⁿJCF). The values presented are typical ranges for fluorinated aromatic compounds.

[1]
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A standard protocol for acquiring high-quality 1H and 13C NMR spectra of 2-Fluorophenol is
as follows:

1. Sample Preparation:

Weigh approximately 10-20 mg of 2-Fluorophenol.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆,

or DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

The choice of solvent is critical as it can influence the chemical shifts, particularly of the

hydroxyl proton.[2]

2. NMR Data Acquisition:

The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve

better signal dispersion and resolution.[2]

For ¹H NMR:

Acquire the spectrum at a constant temperature (e.g., 298 K).

Use a standard single-pulse experiment.

Typical spectral width: -2 to 12 ppm.

Number of scans: 8-16, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical spectral width: 0 to 200 ppm.
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Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Data Interpretation and Visualization
The interpretation of the NMR spectra of 2-Fluorophenol involves the analysis of chemical

shifts, signal multiplicities, and coupling constants to assign each signal to a specific nucleus in

the molecule. The presence of the fluorine atom introduces additional complexity due to H-F

and C-F couplings.
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Figure 1: Workflow for NMR data acquisition and analysis of 2-Fluorophenol.
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The following diagram illustrates the key spin-spin couplings in 2-Fluorophenol that give rise

to the observed signal multiplicities.

Figure 2: Key H-H, H-F, and C-F couplings in 2-Fluorophenol.

¹H NMR Spectrum Interpretation:

Aromatic Region (6.8-7.2 ppm): The four aromatic protons (H3, H4, H5, and H6) resonate in

this region. Due to ortho, meta, and para couplings between them, as well as couplings to

the fluorine atom, the signals overlap and form a complex multiplet.

Hydroxyl Proton (~5.9 ppm): The hydroxyl proton typically appears as a broad singlet. Its

chemical shift is highly dependent on solvent, concentration, and temperature due to

hydrogen bonding.

¹³C NMR Spectrum Interpretation:

The six aromatic carbons are all chemically inequivalent and therefore show six distinct

signals.

C-F Couplings: The most significant feature is the splitting of carbon signals due to coupling

with the fluorine atom.

The carbon directly bonded to fluorine (C1) exhibits a large one-bond coupling constant

(¹JCF) and appears as a doublet.

The carbons ortho, meta, and para to the fluorine atom show smaller two-bond (²JCF),

three-bond (³JCF), and four-bond (⁴JCF) couplings, respectively, also appearing as

doublets or more complex multiplets. The magnitude of these couplings generally

decreases with the number of bonds separating the carbon and fluorine atoms.

Conclusion
The 1H and 13C NMR spectra of 2-Fluorophenol provide a wealth of structural information.

Careful analysis of chemical shifts and coupling patterns, particularly the characteristic C-F

couplings, allows for the unambiguous confirmation of its structure. The protocols and data
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presented in this application note serve as a valuable resource for researchers and

professionals working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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